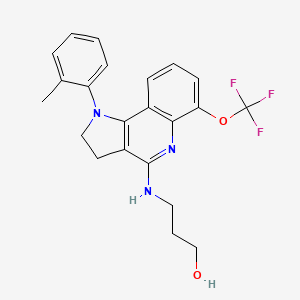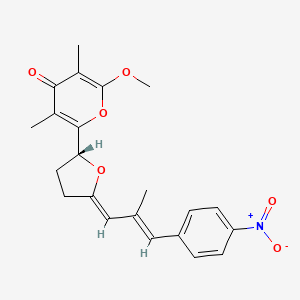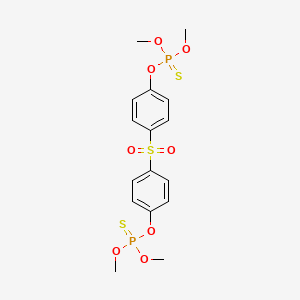
Phosphorothioic acid, O,O'-(sulfonyldi-1,4-phenylene) O,O,O',O'-tetramethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AC 43913 is an insecticide.
Aplicaciones Científicas De Investigación
Alkylation Applications
- Synthesis of Poly(sulfonium cation) : Poly(methyl-4-phenylthiophenylsulfonium) synthesized using phosphorothioic acid derivatives serves as an effective alkylating agent for various compounds like phenol and aniline, offering a high conversion rate. This method allows for controlled composition of thiophenylene units in polycations, making it significant in polymer chemistry (Shouji et al., 1994).
Thermodynamic Studies
- Hydrolysis of Phosphorothioate and Phosphate Esters : Research on the comparative hydrolysis of phosphorothioate and phosphate esters revealed that sulfur substitution in phosphorothioates affects hydrolysis rates differently for monoesters, diesters, and triesters. This research provides insights into the thermodynamics of these compounds, particularly in terms of enthalpy, entropy, and Gibbs free energy changes (Purcell & Hengge, 2005).
Inhibition Studies
- Phosphatase Inhibition : Phosphorothioic acid derivatives have been studied for their inhibitory properties on various phosphatases. Different phosphonothioic acids and corresponding phosphonic acids show varying inhibitory properties, contributing to understanding enzyme kinetics and potential therapeutic applications (Świerczek et al., 2003).
Solvent Extraction
- Use in Solvent-Extraction Properties : Phosphorothioic acid esters, particularly the neutral esters like trialkyl phosphorothioates, have been used in extracting specific metal ions from acidic mediums. This has implications in fields like metallurgy and waste management (Handley, 1963).
Polymer Synthesis
- Synthesis of Rigid Rod Polymers : Derivatives of phosphorothioic acid have been used in the synthesis of polymers like PP, consisting of poly(p-phenylene) backbones with sulfonate ester groups. Such polymers have applications in materials science due to their unique properties like solubility and flexibility (Vanhee et al., 1996).
Environmental Applications
- Degradation by Soil Bacteria : Phosphorothioic acid derivatives like fensulfothion are used as carbon sources by certain soil bacteria. This indicates the potential for using these compounds in environmental remediation and understanding pesticide degradation pathways (Sheela & Pai, 1983).
Propiedades
Número CAS |
1174-83-0 |
|---|---|
Nombre del producto |
Phosphorothioic acid, O,O'-(sulfonyldi-1,4-phenylene) O,O,O',O'-tetramethyl ester |
Fórmula molecular |
C16H20O8P2S3 |
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
[4-(4-dimethoxyphosphinothioyloxyphenyl)sulfonylphenoxy]-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H20O8P2S3/c1-19-25(27,20-2)23-13-5-9-15(10-6-13)29(17,18)16-11-7-14(8-12-16)24-26(28,21-3)22-4/h5-12H,1-4H3 |
Clave InChI |
ZFHDDQUVNSDLLJ-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OP(=S)(OC)OC |
SMILES canónico |
COP(=S)(OC)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OP(=S)(OC)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AC 43913; AC43913; AC-43913 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



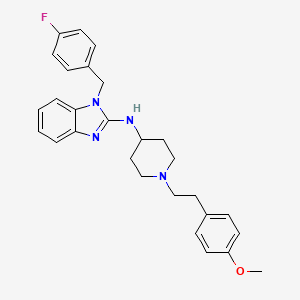
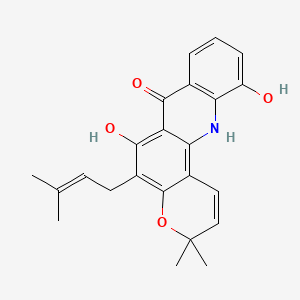
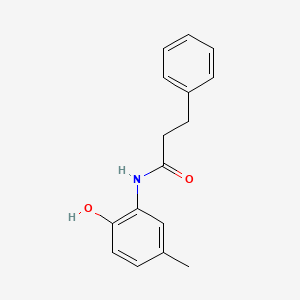
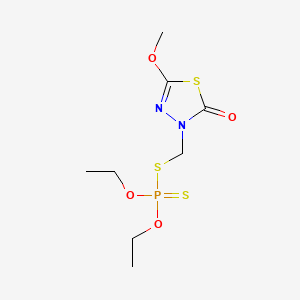
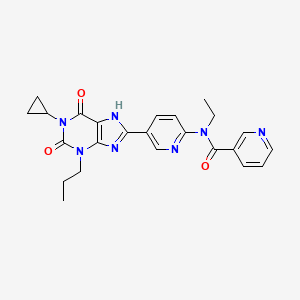
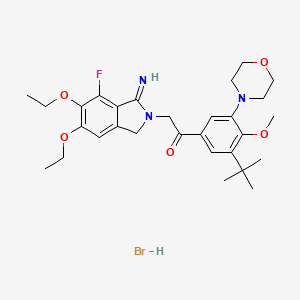
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-methyl-2-phenylpropanoate](/img/structure/B1665313.png)
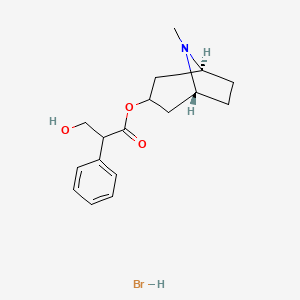
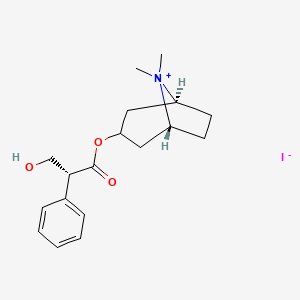
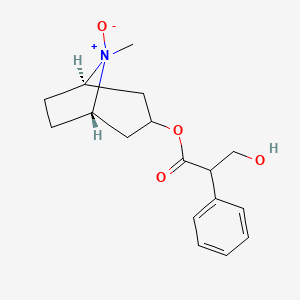
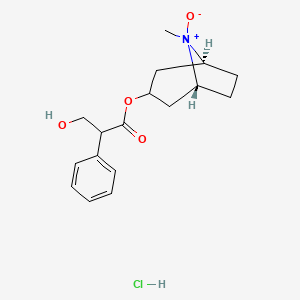
![N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B1665320.png)
